molecular formula C23H21N3O4 B3011257 5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid CAS No. 2287334-01-2

5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid

Cat. No. B3011257
CAS RN: 2287334-01-2
M. Wt: 403.438
InChI Key: DXAPLJAHGRPAHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound or related compounds often involves a C-H Activation methodology . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The molecular formula of this compound is C22H19N3O4 and its molecular weight is 389.411. The structure of this compound is complex, with a fluoren-9-ylmethoxycarbonyl group attached to a tetrahydropyrazolo[1,5-a][1,4]diazepine ring, which is further substituted with a carboxylic acid group.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Dzedulionytė et al. (2022) describes a general approach for synthesizing tetrahydro-1,4-diazepinone derivatives, including tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-ones, via regioselective strategies. This research is pivotal in understanding the synthesis of complex molecules related to the chemical (Dzedulionytė et al., 2022).

  • Chemical Reactions and Derivatives : Research by Bol’but et al. (2012) focuses on the synthesis of new di-, tetra-, and hexahydropyrazolo[3,4-e][1,4]diazepine derivatives, offering insights into the chemical reactivity and potential applications of such compounds (Bol’but et al., 2012).

Advanced Chemical Applications

  • Supramolecular Chemistry : The study of supramolecular hydrogen-bonded hexamers in certain tetrahydropyrazolo[3,4-b][1,4]diazepines by Low et al. (2002) shows the potential for advanced chemical applications, including the formation of intricate molecular structures (Low et al., 2002).

  • Functionalization and Protection Groups : Research by Gioeli & Chattopadhyaya (1982) on the fluoren-9-ylmethoxycarbonyl group, a related chemical structure, discusses its use in protecting hydroxy-groups in complex syntheses. This application is significant for the functionalization of molecules for scientific research (Gioeli & Chattopadhyaya, 1982).

Future Directions

The future directions for research on this compound could involve further exploration of its antibacterial activity, given the noted efficacy of structurally similar compounds against a range of bacteria. Additionally, its potential use in peptide synthesis, given its structural relation to the Fmoc group, could also be an area of future research .

properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c27-22(28)15-11-25(13-16-9-10-24-26(16)12-15)23(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,15,21H,11-14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAPLJAHGRPAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C(=CC=N2)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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